molecular formula C16H14FIO3 B2360691 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde CAS No. 346611-54-9

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde

Cat. No.: B2360691
CAS No.: 346611-54-9
M. Wt: 400.188
InChI Key: NKEOMTMBCRRQKA-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde is an organic compound with the molecular formula C16H14FIO3 It is a derivative of benzaldehyde, featuring ethoxy, fluorobenzyl, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-4-hydroxybenzaldehyde and 4-fluorobenzyl bromide.

    Etherification: The hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde is etherified with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde.

    Iodination: The final step involves the iodination of the benzaldehyde derivative using iodine and a suitable oxidizing agent like sodium iodide in an acidic medium to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodo substituent can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The Suzuki-Miyaura coupling typically uses palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Oxidation: 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid.

    Reduction: 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of the iodo group can facilitate its use in radiolabeling studies, allowing for the tracking of molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde: Lacks the iodo substituent, making it less reactive in certain substitution reactions.

    3-Ethoxy-4-[(4-chlorobenzyl)oxy]-5-iodobenzaldehyde: Similar structure but with a chlorine substituent instead of fluorine, which can affect its reactivity and interactions.

    3-Ethoxy-4-[(4-methylbenzyl)oxy]-5-iodobenzaldehyde:

Uniqueness

The presence of both the fluorobenzyl and iodo substituents in 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde makes it unique, providing a combination of electronic effects and reactivity that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FIO3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-3-5-13(17)6-4-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEOMTMBCRRQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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